molecular formula C14H15NO5 B11848710 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 32932-16-4

1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11848710
CAS No.: 32932-16-4
M. Wt: 277.27 g/mol
InChI Key: AQSHMNAUMUNUHZ-UHFFFAOYSA-N
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Description

1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is part of the quinolone family, which is renowned for its antibacterial properties and has been extensively studied for its potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves the amidation of the methyl ester with primary amines in boiling ethanol, followed by conversion to water-soluble hydrochlorides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield brominated or chlorinated derivatives, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . This mechanism is similar to that of other quinolone antibiotics.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methoxy groups contribute to its solubility and reactivity, making it a valuable compound for further chemical modifications and therapeutic applications.

Properties

CAS No.

32932-16-4

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

1-ethyl-6,7-dimethoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C14H15NO5/c1-4-15-7-9(14(17)18)13(16)8-5-11(19-2)12(20-3)6-10(8)15/h5-7H,4H2,1-3H3,(H,17,18)

InChI Key

AQSHMNAUMUNUHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)C(=O)O

Origin of Product

United States

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